

DL-alpha-Tocopherol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DL-alpha-Tocopherol*

Cat. No.: *B1666904*

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a vital lipid-soluble antioxidant. Its fundamental properties are pivotal for its biological function and application in research.

| Property | Value | References |
|-------------------|--------------|------------|
| CAS Number | 10191-41-0 | |
| Molecular Weight | 430.71 g/mol | |
| Molecular Formula | C29H50O2 | |

In-Depth Analysis of Biological Activity

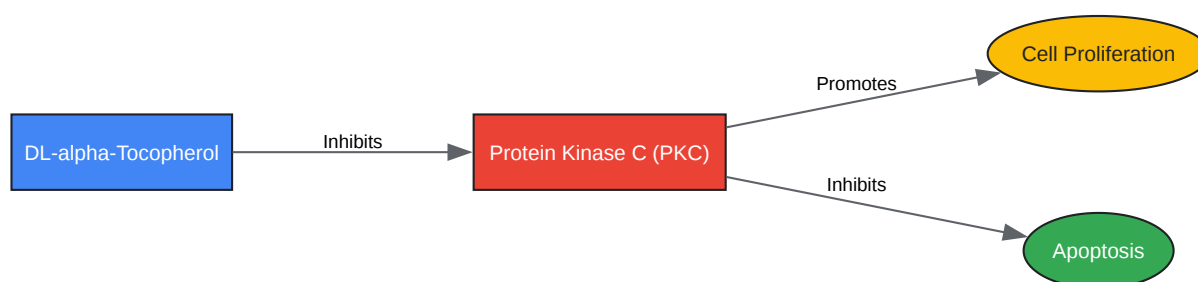
DL-alpha-Tocopherol is renowned for its potent antioxidant capabilities, primarily protecting cell membranes from the deleterious effects of lipid peroxidation. Beyond this critical function, it exhibits significant non-antioxidant activities, including the modulation of key signaling pathways and gene expression, which are of profound interest in drug development and disease research.

Antioxidant Mechanism

The primary role of **DL-alpha-Tocopherol** is to act as a radical scavenger, effectively terminating chain reactions of lipid peroxidation in cellular membranes. This is achieved by donating a hydrogen atom from its chromanol ring to lipid peroxy radicals, thus neutralizing them and preventing further propagation of oxidative damage.

Modulation of Cellular Signaling: Inhibition of Protein Kinase C

A significant non-antioxidant function of **DL-alpha-Tocopherol** is its ability to inhibit Protein Kinase C (PKC) activity. This inhibition is not a result of direct antioxidant action but rather a more specific interaction with the enzyme, which can lead to the dephosphorylation and subsequent deactivation of PKC α .^{[1][2]} This modulation of PKC activity has downstream effects on cellular proliferation and differentiation, making it a key area of investigation in cancer research and inflammatory diseases.



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DL-alpha-Tocopherol's inhibition of Protein Kinase C (PKC) and its impact on cell fate.

Regulation of Gene Expression

DL-alpha-Tocopherol has been shown to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, inflammation, and lipid metabolism. This regulation can occur through interactions with transcription factors and modulation of their activity. For instance, α -tocopherol has been observed to down-regulate genes associated with inflammation and up-regulate genes involved in lipid metabolism.^{[3][4]}

Experimental Protocols

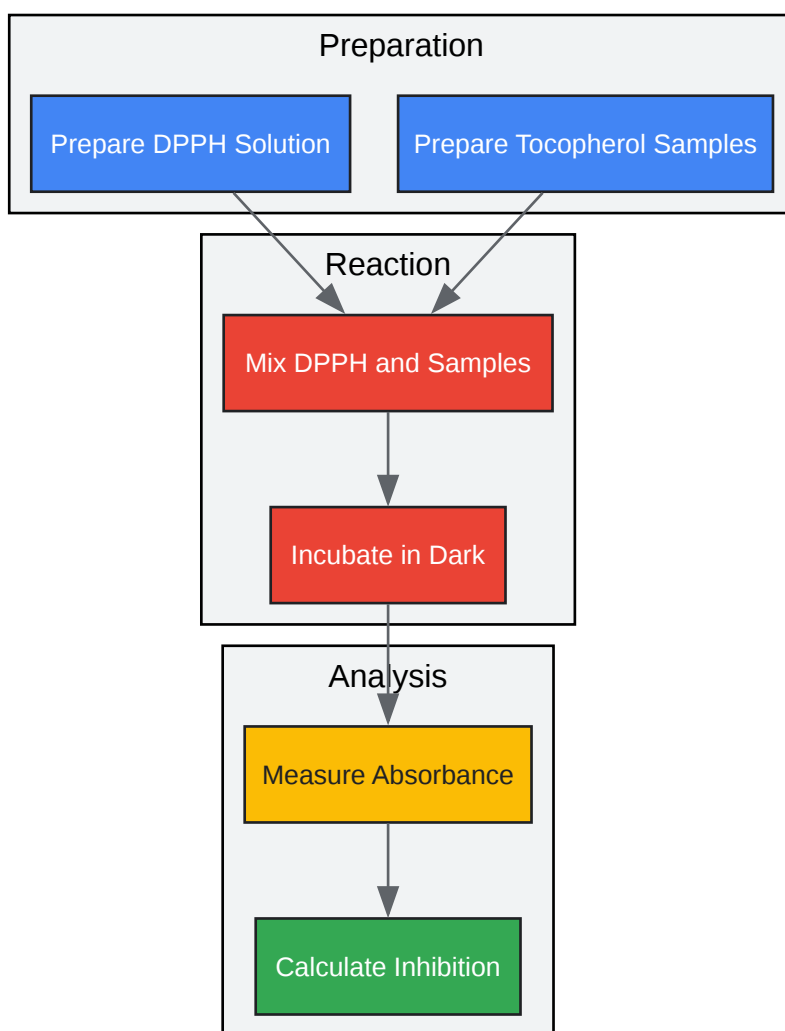
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the methodology to assess the in vitro antioxidant activity of **DL-alpha-Tocopherol**.

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare various concentrations of **DL-alpha-Tocopherol** in methanol.
- Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each **DL-alpha-Tocopherol** concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$



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Workflow for the DPPH antioxidant activity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay

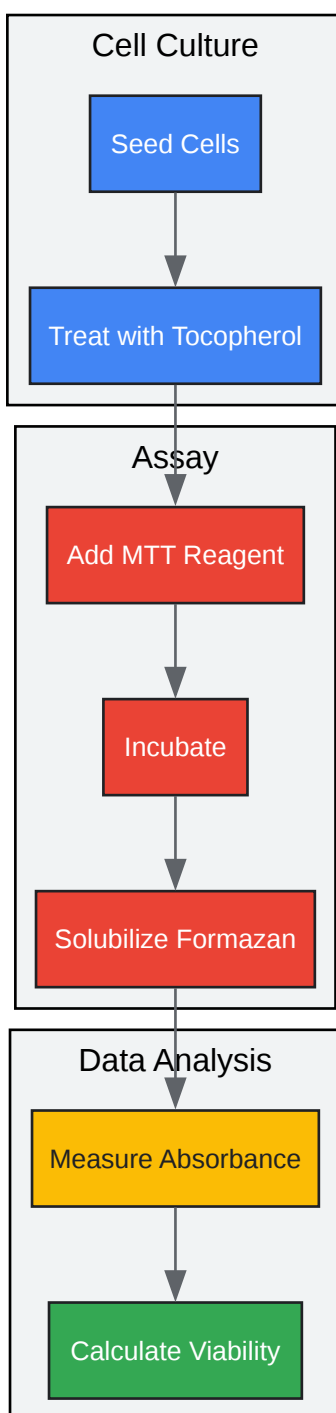
This protocol details the procedure to evaluate the effect of **DL-alpha-Tocopherol** on the proliferation of a cancer cell line.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **DL-alpha-Tocopherol** and incubate for 24, 48, or 72 hours. Include untreated cells as a control.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Calculation:** Cell viability is expressed as a percentage of the control.



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Workflow for the MTT cell proliferation assay.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on **DL-alpha-Tocopherol**, providing a reference for experimental design.

| Parameter | Cell Line/Model | Concentration/Dosage | Effect | References |
|-----------------------------|------------------------------|------------------------------|--|------------|
| IC50 (MTT Assay) | Caco-2 (Colon Cancer) | 50-200 µM (48h, 72h) | Significant decrease in cell viability | [5] |
| Antioxidant Activity (DPPH) | In vitro | Varies | Dose-dependent radical scavenging | |
| PKC Inhibition | Vascular Smooth Muscle Cells | Physiological concentrations | Inhibition of cell proliferation | [2] |
| Clinical Trial Dosage | Alzheimer's Disease Patients | 2,000 IU/day | Investigated for slowing disease progression | [3] |
| Clinical Trial Dosage | Atherosclerosis Prevention | 400 IU/day | Studied for reducing atherosclerosis progression | [3] |

This technical guide provides a comprehensive overview of **DL-alpha-Tocopherol**, from its fundamental properties to its complex biological activities and practical experimental applications. The information presented is intended to support researchers and professionals in the fields of drug development and biomedical science in their ongoing and future work with this multifaceted compound.

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